molecular formula C12H9ClO2 B1354223 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone CAS No. 530740-47-7

1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone

Cat. No. B1354223
CAS RN: 530740-47-7
M. Wt: 220.65 g/mol
InChI Key: NOFNICHETXGVBM-UHFFFAOYSA-N
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Description

1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone is a chemical compound that has been studied for its potential applications in the field of medicine and drug development .


Synthesis Analysis

This compound was synthesized by refluxing 4-chloronaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2 . The resulting product was then condensed with 4-methoxy benzaldehyde to prepare 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-3-(4-methoxy phenyl)-prop-2-en-1-one .


Molecular Structure Analysis

The molecular structure of 1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone is characterized by the presence of a naphthalene ring substituted with a chloro group at the 4-position and a hydroxy group at the 1-position .


Chemical Reactions Analysis

In the synthesis process, 1-(4-Chloro-1-hydroxynaphthalen-2-YL)-ethanone reacts with 4-methoxy benzaldehyde to form 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-3-(4-methoxy phenyl)-prop-2-en-1-one . This reaction is facilitated by the use of ethanol solvent and KOH mixture .


Physical And Chemical Properties Analysis

The physical and spectral data of the synthesized compounds were characterized, but the specific details are not provided in the available literature .

properties

IUPAC Name

1-(4-chloro-1-hydroxynaphthalen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2/c1-7(14)10-6-11(13)8-4-2-3-5-9(8)12(10)15/h2-6,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFNICHETXGVBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2C(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467264
Record name 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

530740-47-7
Record name 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 1-(1-hydroxy-2-naphthyl)ethanone (5.00 g, 26.8 mmol, from Aldrich) in acetic acid (100 mL) was added N-chlorosuccinimide (3.94 g, 29.5 mmol) and the resulting mixture heated at 100° C. for 18 hours. After allowing to be cooled to ambient temperature, the reaction mixture was concentrated in vacuo and then diluted with ethyl acetate. The precipitated solid was collected by filtration to afford the desired product (3.98 g, 67%). LCMS calculated for C12H10ClO2 (M+H)+: m/z=221.0; Found: 221.1.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.94 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
67%

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